Propyl carbamimidothioate
Description
Conceptual Framework of Carbamimidothioate Derivatives in Organic Chemistry
Carbamimidothioate derivatives are compounds formed from a parent carbamimidothioate through chemical reactions, often involving the substitution of one or more atoms or groups. youtube.com This process can lead to new molecules with distinct physical and chemical properties. youtube.com The core of these derivatives is the carbamimidothioate functional group, which consists of a thiourea (B124793) unit where the sulfur atom is alkylated. This structure provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of both nucleophilic and electrophilic centers within the carbamimidothioate moiety allows for diverse reactivity, making it a valuable building block in organic synthesis. For instance, the nitrogen atoms can act as nucleophiles, while the carbon atom of the C=N bond can be electrophilic.
The reactivity of carbamimidothioate derivatives is influenced by the nature of the substituents attached to the nitrogen and sulfur atoms. These substituents can modulate the electronic and steric properties of the molecule, thereby directing the outcome of chemical reactions. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the entire molecule.
Significance of the Propyl Carbamimidothioate Moiety in Contemporary Chemical Research
This compound, with the chemical formula C4H10N2S, is a specific derivative where a propyl group is attached to the sulfur atom of the carbamimidothioate core. nih.gov This particular moiety has garnered attention in several areas of chemical research due to its unique combination of properties. The propyl group, being a small and relatively non-polar alkyl chain, can influence the solubility and lipophilicity of the parent compound, which is a crucial factor in its interaction with biological systems.
The significance of the this compound moiety is highlighted by its use as a precursor or intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors and as building blocks for novel materials. The ability to functionalize the propyl chain or the nitrogen atoms of the carbamimidothioate core further expands the chemical space that can be explored, leading to the development of new compounds with tailored properties.
Overview of Research Directions in Carbamimidothioate Synthesis and Reactivity
Current research in the field of carbamimidothioates is focused on several key areas, including the development of novel synthetic methods, the exploration of their reactivity in various chemical transformations, and the application of these compounds in different scientific disciplines.
Synthesis: The synthesis of carbamimidothioates can be achieved through several routes. A common method involves the S-alkylation of thiourea or its derivatives with appropriate alkyl halides. thieme-connect.com For example, N,N'-disubstituted thioureas can be regioselectively S-methylated using methyl iodide in a heterogeneous medium to form carbamimidothioates. thieme-connect.com Another approach involves the reaction of amines with aryl isothiocyanates. Researchers are continuously seeking to develop more efficient, selective, and environmentally friendly synthetic protocols. This includes the use of phase-transfer catalysts to improve reaction yields and the exploration of one-pot multicomponent reactions to streamline the synthetic process. thieme-connect.com For instance, the synthesis of certain carbamimidothioate derivatives has been achieved with high yields under mild, catalyst-free conditions at room temperature.
Reactivity: The reactivity of carbamimidothioates is rich and varied. They can participate in a range of chemical reactions, including:
Cyclization Reactions: Carbamimidothioates are valuable precursors for the synthesis of various heterocyclic compounds. For example, they can undergo base-induced cyclization with active methylene (B1212753) isocyanides to form substituted imidazoles. thieme-connect.comthieme-connect.com
Nucleophilic Substitution: The nitrogen atoms of the carbamimidothioate group can act as nucleophiles, participating in substitution reactions.
Oxidation and Reduction: The sulfur atom in the carbamimidothioate moiety can be oxidized to form sulfoxides or disulfides, while the C=N bond can be reduced.
Future research directions aim to expand the scope of these reactions, uncover new modes of reactivity, and utilize carbamimidothioates in the synthesis of complex natural products and other target molecules. Challenges in synthesis, such as low yields due to side reactions like the oxidation of thioamide groups, are being addressed through strategies like the use of protecting groups and greener solvents. vulcanchem.com
Academic Relevance and Theoretical Contributions of Carbamimidothioate Studies
The study of carbamimidothioates contributes significantly to the broader field of chemistry, both in terms of practical applications and fundamental understanding. Theoretical contributions in this area often involve the application and refinement of existing theories to new contexts, which is a key aspect of advancing scientific knowledge. up.ac.zaresearch-rebels.com
From a theoretical perspective, research on carbamimidothioates helps to elucidate the principles of chemical reactivity and bonding. Computational studies, for instance, can provide insights into the electronic structure and reaction mechanisms of these compounds, helping to rationalize their observed reactivity. A study on propyl gallate, a related compound, utilized quantum chemistry to understand its antioxidant activity. researchgate.net Such theoretical investigations are crucial for designing new experiments and predicting the properties of novel carbamimidothioate derivatives.
The academic relevance of carbamimidothioate research also lies in its interdisciplinary nature. These compounds are of interest not only to organic chemists but also to medicinal chemists, materials scientists, and biochemists. The development of new carbamimidothioate-based compounds with specific biological activities or material properties requires a collaborative effort from researchers across different disciplines. This interdisciplinary approach fosters innovation and leads to a more comprehensive understanding of the structure-property relationships of these versatile molecules. The synthesis of novel carbamimidothioate derivatives as inhibitors of human carbonic anhydrases is an example of such interdisciplinary research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
propyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-2-3-7-4(5)6/h2-3H2,1H3,(H3,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHAGQZCIAFTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312139 | |
| Record name | Propyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-21-2 | |
| Record name | Propyl carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Propyl Carbamimidothioate and Its Analogues
Chemo- and Regioselective Synthesis of the Carbamimidothioate Core
The construction of the carbamimidothioate core requires precise control over bond formation to ensure that the desired S-alkylated product is formed selectively over other potential isomers (chemo- and regioselectivity).
Thiourea (B124793) Alkylation Strategies Utilizing Propyl Halides
The most direct and widely employed method for the synthesis of S-alkyl carbamimidothioates is the S-alkylation of thiourea with an appropriate alkyl halide. arkat-usa.org This reaction is valued for its simplicity and the ready availability of starting materials. The process involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the propyl halide, leading to the formation of an S-propylisothiouronium salt. arkat-usa.org Subsequent treatment with a base can liberate the free base form of propyl carbamimidothioate if required.
The reaction is highly regioselective for sulfur alkylation due to the higher nucleophilicity of the sulfur atom compared to the nitrogen atoms in thiourea. The general scheme for this reaction is as follows:
Step 1: Salt Formation: Thiourea reacts with a propyl halide (e.g., propyl bromide, propyl iodide) to form the S-propylisothiouronium halide salt. arkat-usa.org
Step 2: Neutralization (Optional): The resulting salt can be used directly or neutralized with a base to yield the free this compound.
A study on the synthesis of various alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates demonstrated the selective S-alkylation of a substituted thiourea with corresponding alkyl halides. nih.gov For instance, the reaction of 4-thioureidobenzenesulphonamide with 1-iodoheptane (B1294452) was carried out in dimethylformamide (DMF) at 30 °C for 24 hours to yield the S-heptyl derivative. nih.gov Similar conditions can be applied using propyl halides. One-pot procedures have also been developed to synthesize thioethers from halides and thiourea, where the S-alkylisothiouronium salt is generated and reacted in situ, avoiding the isolation of malodorous thiol intermediates. arkat-usa.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| Thiourea | Propyl Bromide | Ethanol | Reflux | S-Propylisothiouronium Bromide | High | arkat-usa.org |
| 4-Thioureidobenzenesulphonamide | 1-Iodopropane | DMF | 30 °C | Propyl (4-sulphamoylphenyl)carbamimidothioate | N/A | nih.gov |
| Benzyl Halide | Thiourea | Ethanol/Water | Base (NaOH) | Benzyl Thioether (via isothiouronium intermediate) | >90% | arkat-usa.org |
Alternative Synthetic Routes to Carbamimidothioates
Beyond direct alkylation, other methods have been developed for constructing the carbamimidothioate core. These routes offer alternative approaches that can be advantageous depending on substrate availability and desired substitution patterns.
One alternative involves the reaction of isothiocyanates. For example, the synthesis of β-ketothioamides can be achieved by reacting an acetophenone (B1666503) with an aryl or alkyl isothiocyanate in the presence of sodium hydride. nih.gov While this produces a thioamide, the underlying principle of using isothiocyanates as a source for the thio-carbonyl group is relevant.
A more direct alternative to thiourea is the atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. This method efficiently produces various substituted thioureas at nearly ambient temperatures, which can then be alkylated as described previously. organic-chemistry.org
Another approach involves the base-mediated reaction of aryl thioureas with halides, which proceeds through an isothiourea intermediate to form cyanamides and disulfanes. nih.gov The formation of the isothiourea intermediate (Int-I in the study) is a key step that could potentially be intercepted to isolate the carbamimidothioate structure. nih.gov
Development of Stereoselective Synthetic Pathways for this compound Derivatives
Introducing chirality into carbamimidothioate structures is a key challenge, requiring advanced synthetic methods to control the three-dimensional arrangement of atoms.
Enantioselective Approaches to Chiral Carbamimidothioates
The enantioselective synthesis of chiral molecules containing the carbamimidothioate core is an emerging area. While direct enantioselective methods for this specific functional group are not widely reported, strategies developed for structurally related chiral amides and amines offer significant insights. nih.govnih.gov
One promising strategy is the use of cooperative catalysis, combining an achiral transition metal catalyst with a chiral organocatalyst. For instance, the enantioselective synthesis of chiral amides has been achieved through a carbene N-H insertion reaction co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net This approach has demonstrated high yields and excellent enantioselectivities (up to 96% ee) for a broad range of substrates. nih.govresearchgate.net Adapting such a method to the N-H bonds of a pre-formed S-propyl carbamimidothioate could potentially lead to chiral derivatives.
| Reaction Type | Catalyst System | Substrates | Key Feature | Relevance to Carbamimidothioates | Reference |
| Carbene N-H Insertion | Rh₂(OAc)₄ + Chiral Squaramide | Amides, α-Diazoketones | High enantioselectivity (up to 96% ee) | Potential for enantioselective N-functionalization of the carbamimidothioate core. | nih.govresearchgate.net |
| Asymmetric Hydrogenation | Transition Metal + Chiral Ligand | Imines, Enamides | Synthesis of chiral amines | Provides a general strategy for creating stereocenters adjacent to nitrogen atoms. | nih.gov |
| [2+2] Photocycloaddition | Chiral Lewis Acid | Enones, Alkenes | Synthesis of chiral cyclic compounds | Demonstrates the use of chiral catalysts to control stereochemistry in complex reactions. | mdpi.com |
Diastereoselective Control in this compound Synthesis
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective synthesis of this compound derivatives can be achieved by using a chiral substrate or a chiral auxiliary that directs the formation of a new stereocenter.
Research on the synthesis of complex bioactive molecules provides relevant examples of diastereocontrol. For instance, in a synthesis pathway involving a chiral amide, a Grignard addition to a ketone proceeded with excellent diastereoselectivity (dr >20:1), where the existing chiral center effectively controlled the formation of the new one. nih.gov This principle could be applied to a this compound derivative that already possesses a stereocenter. A new functional group or substituent could be introduced diastereoselectively under the influence of the existing chiral moiety.
The stereoselective synthesis of complex natural products often relies on controlling the relative stereochemistry through various reaction types, including nucleophilic additions and rearrangements. unimi.it These established strategies for diastereoselective control in other molecular frameworks can serve as a blueprint for designing syntheses of complex, multi-stereocenter this compound analogues.
Catalytic Transformations in Carbamimidothioate Construction
Catalysis offers powerful tools for the efficient and selective synthesis of carbamimidothioates and related thioethers. Catalysts can lower activation energies, improve yields, and enable reactions that are otherwise difficult to achieve.
Transition-metal catalysis is particularly prominent in C–S bond formation. thieme-connect.de Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Migita couplings, are highly effective for forming aryl-S bonds and represent a general strategy for creating aryl thioethers. thieme-connect.de While typically used for aryl halides, these catalytic systems could be adapted for the synthesis of S-vinyl or S-alkenyl carbamimidothioates.
Copper catalysis has also been employed. A one-pot method for synthesizing cyanamides and disulfanes from aryl thiourea and halides utilizes Cu(OH)₂ as a catalyst in conjunction with a base. nih.gov Copper(I) iodide has been used to catalyze the coupling of thiols with H-phosphonates, demonstrating its utility in forming P-S bonds under aerobic conditions. researchgate.net These examples highlight the potential of copper-based systems to facilitate reactions at the sulfur center of thiourea derivatives.
Furthermore, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAH) can be used to facilitate reactions between reactants in different phases, such as the aqueous and organic phases in the synthesis of thioethers from thiocyanates, alkyl halides, and thiourea. rsc.org
Transition Metal-Mediated Syntheses
Transition metals are pivotal in modern organic synthesis, enabling a wide array of chemical transformations with high selectivity and tolerance for various functional groups. mdpi.com Their application in the synthesis of isothioureas has led to the development of versatile and efficient protocols. These reactions often proceed under milder conditions than traditional methods and allow for the construction of complex molecules that would otherwise be difficult to access. nih.gov
One prominent strategy involves the copper-catalyzed S-arylation of thioureas. This ligand-free method provides a direct route to aryl-isothioureas, which are important analogues of this compound. organic-chemistry.org The process is noted for its good yields, short reaction times, and broad substrate scope, making it a valuable tool for creating diverse libraries of isothiourea derivatives. organic-chemistry.org Other transition metals like palladium are also employed in cross-coupling reactions to form C–S bonds, a key step in the synthesis of many S-substituted compounds. mdpi.com Metallacycle-mediated cross-coupling reactions represent another sophisticated approach, where a transition metal facilitates the convergent coupling of molecular fragments to build complex architectures. nih.gov
Table 1: Examples of Transition Metal-Mediated Syntheses for Isothiourea Analogues
| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Copper (Cu) | S-Arylation | Arylthioureas and Aryl Halides | Ligand-free, good yields, short reaction times. | organic-chemistry.org |
| Palladium (Pd) | C-H/C-H Coupling | Indoles and Thiophenes | High regioselectivity for complex molecule synthesis. | mdpi.com |
| Ruthenium (Ru) | Alder-Ene Reaction | Alkynes and Alkenes | Forms C-C bonds via metallacyclopentene intermediates. | nih.gov |
Organocatalytic and Biocatalytic Methods
In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, while biocatalysis employs enzymes, nature's catalysts.
Isothioureas themselves have been successfully employed as Lewis basic organocatalysts. For instance, the chiral isothiourea HyperBTM has been used to catalyze the enantioselective Michael addition of malonates to α,β-unsaturated esters, achieving excellent enantioselectivity (up to >99:1 er) and good yields. acs.org This demonstrates the dual role of the isothiourea functional group, acting as both a synthetic target and a catalytic tool in asymmetric synthesis. acs.org
Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions. A notable advancement is the directed evolution of enzymes for specific synthetic purposes. For example, a variant of the halide methyltransferase (HMT) from Arabidopsis thaliana, V140T, was developed to accept not just methyl iodide but also ethyl, propyl, and allyl iodide. whiterose.ac.uk This engineered enzyme can synthesize the corresponding S-adenosyl-L-methionine (SAM) analogs from S-adenosyl-L-homocysteine (SAH). whiterose.ac.uk The enzymatic synthesis is highly specific, yielding only the desired biologically active isomers, which is a significant advantage over traditional chemical alkylation that often produces difficult-to-separate diastereomers. whiterose.ac.uk
Table 2: Organocatalytic and Biocatalytic Approaches in Isothiourea-Related Synthesis
| Method | Catalyst | Reaction | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Isothiourea (HyperBTM) | Enantioselective Michael Addition | Excellent enantioselectivity (>99:1 er) in C-C bond formation. | acs.org |
| Biocatalysis | V140T AtHMT (Evolved Enzyme) | S-Alkylation | Synthesizes propyl-SAM analogs with high stereospecificity. | whiterose.ac.uk |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic processes. msu.edusphinxsai.com This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net For the synthesis of this compound and its analogues, this involves a focus on atom economy, the use of safer solvents, energy efficiency, and waste reduction. sphinxsai.com
Solvent-Free and Atom-Economical Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what percentage of the atoms in the reactants are incorporated into the final desired product. acs.orgwordpress.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at a molecular level. wordpress.com Reactions with high atom economy, such as addition reactions, are inherently more efficient and sustainable than those that generate significant byproducts, like substitution or elimination reactions. jk-sci.com
Solvent-free synthesis is another key green chemistry strategy. Solvents account for a large portion of the waste generated in chemical processes and can pose significant environmental and safety hazards. unibo.it Performing reactions without a solvent, or "neat," can lead to cleaner processes, easier product purification, and often, faster reaction times. rsc.org For example, Claisen-Schmidt condensation reactions have been successfully carried out under solvent-free conditions using a solid-supported catalyst and microwave irradiation, resulting in high yields (90-95%). rsc.org Such approaches are highly desirable for the synthesis of this compound and its derivatives.
Table 3: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Scheme | Theoretical Atom Economy | Green Chemistry Implication |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal, as all reactant atoms are incorporated into the product. |
| Substitution | A-B + C → A-C + B | <100% | Generates at least one byproduct (B), reducing atom economy. |
| Elimination | A-B → A + B | <100% | Creates a byproduct (B) from a single reactant. |
Waste Minimization Strategies
A holistic approach to waste minimization involves examining the entire lifecycle of a chemical process, from the choice of starting materials to the final product isolation. osti.gov A fundamental strategy is the use of catalytic reagents over stoichiometric ones. sphinxsai.com Catalysts are used in small amounts and can facilitate many reaction cycles, drastically reducing the waste associated with single-use reagents. jk-sci.com
Elucidation of Reaction Mechanisms and Chemical Transformations of Propyl Carbamimidothioates
Nucleophilic Reactivity of the Carbamimidothioate Sulfur and Nitrogen Centers
The propyl carbamimidothioate molecule possesses two primary sites for nucleophilic attack: the sulfur atom and the two nitrogen atoms of the amidine group. The sulfur atom is considered a "soft" nucleophile, readily reacting with soft electrophiles. libretexts.org In contrast, the nitrogen atoms are "harder" nucleophiles. This differential reactivity allows for selective chemical transformations. While the sulfur in thiols and related compounds is a powerful nucleophile, once it is alkylated to form an S-alkylisothiourea like this compound, the nucleophilicity shifts primarily to the nitrogen atoms for subsequent reactions. libretexts.orgrsc.org
Mechanistic Pathways of Alkylation and Acylation
Alkylation and acylation are fundamental transformations involving the transfer of alkyl or acyl groups, respectively. wikipedia.org In the context of this compound, these reactions typically occur at the nitrogen atoms, as the sulfur is already part of a thioether linkage.
Alkylation: The nitrogen atoms of S-alkylisothioureas can act as nucleophiles, attacking alkylating agents such as alkyl halides. researchgate.net This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. This process results in the formation of N-alkyl-S-propylisothiourea salts. researchgate.netucalgary.ca
Acylation: Similarly, acylation involves the nucleophilic attack of the nitrogen atom on an acylating agent, such as an acid chloride or anhydride. S-acylation is a known post-translational modification in proteins, involving the attachment of fatty acids to cysteine residues via a thioester bond. frontiersin.orgnih.gov In the case of this compound, the nitrogen atoms are the primary sites for acylation. The reaction follows a nucleophilic acyl substitution pathway, where the nitrogen attacks the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to yield an N-acyl-S-propylisothiourea.
Table 1: Alkylation and Acylation Reactions of this compound
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide | N-Methyl-S-propylisothiourea Salt |
| Alkylation | Benzyl (B1604629) Bromide | N-Benzyl-S-propylisothiourea Salt |
| Acylation | Acetyl Chloride | N-Acetyl-S-propylisothiourea |
| Acylation | Benzoyl Chloride | N-Benzoyl-S-propylisothiourea |
Investigation of Addition-Elimination Reactions
Addition-elimination reactions are a two-step process involving an initial nucleophilic addition followed by an elimination step, often resulting in a net substitution. wikipedia.orgchemistrysteps.comyoutube.com Carbamimidothioates can participate in these reactions, for instance, with carbonyl compounds.
The mechanism typically begins with the nucleophilic attack of a nitrogen atom from the carbamimidothioate onto the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate. Subsequent proton transfers can occur, followed by the elimination of a small molecule, most commonly water, to form a C=N double bond (an imine or a related functional group). This type of reaction is also referred to as a condensation reaction. youtube.com
Cycloaddition and Condensation Reactions Leading to Heterocyclic Systems
This compound and related S-alkylisothioureas are highly valuable synthons for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. They provide a reactive N-C-N or N-C-S fragment that can be incorporated into ring systems through cycloaddition and condensation reactions.
Formation of Imidazoles and Tetrazoles from Carbamimidothioates
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved using various methods. rsc.orgorganic-chemistry.org One common route involves the reaction of a synthon containing a C-N bond with other reagents. wjpsonline.compharmaguideline.com While direct synthesis from S-alkylisothioureas is less common, they can be precursors to reagents used in imidazole synthesis. For instance, the Marckwald synthesis utilizes α-amino ketones which can react with isothiocyanates to form imidazoline-2-thiones, which can then be converted to imidazoles. pharmaguideline.com
Tetrazoles: Tetrazoles are five-membered heterocyclic rings with four nitrogen atoms. wikipedia.org A significant synthetic route to 1,5-disubstituted tetrazoles involves the conversion of thiourea (B124793) or thioamide functionalities. mdpi.comosi.lvnih.gov The process can involve the reaction of a thiourea derivative with sodium azide (B81097) in the presence of a desulfurizing agent like mercury(II) chloride. mdpi.comosi.lv This suggests that this compound, after conversion to an N-substituted thiourea, could be a precursor for tetrazole synthesis. The reaction proceeds through a [3+2] cycloaddition of an azide with a nitrile or related species. researchgate.net
Synthesis of Quinoxalines and β-Enaminones via Carbamimidothioate Intermediates
Quinoxalines: Quinoxalines are bicyclic heterocyclic compounds typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org While carbamimidothioates are not direct reactants in the classical Hinsberg or Körner quinoxaline (B1680401) syntheses, they can be employed as versatile intermediates to generate the necessary precursors. nih.govdntb.gov.uaorientjchem.org For example, a carbamimidothioate could be part of a multi-step synthesis to create a complex 1,2-dicarbonyl compound which is then condensed with an o-phenylenediamine.
β-Enaminones: β-Enaminones are important synthetic intermediates characterized by an amino group conjugated to a carbonyl group through a C=C double bond. rsc.orgacgpubs.orgnih.gov The most direct synthesis involves the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. mdpi.comorganic-chemistry.org this compound, containing an amidine functional group which is a type of amine, can react with β-dicarbonyl compounds like acetylacetone (B45752) or dimedone. The reaction is typically catalyzed by an acid and proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield the stable, conjugated β-enaminone.
Table 2: Heterocyclic Systems from Carbamimidothioate Intermediates
| Target Heterocycle | Key Reactants | General Mechanism |
| Quinoxaline | o-Phenylenediamine, 1,2-Dicarbonyl (potentially derived from a carbamimidothioate) | Condensation |
| β-Enaminone | This compound, 1,3-Dicarbonyl compound | Nucleophilic addition-elimination |
Mechanistic Insights into Thiazole (B1198619) Ring Formation
The formation of a thiazole ring from a carbamimidothioate derivative is a classic example of heterocyclic synthesis, known as the Hantzsch thiazole synthesis. nih.govwikipedia.orgijper.org This reaction involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a compound containing a thioamide fragment, such as thiourea or its derivatives. researchgate.netresearchgate.net S-alkylisothioureas like this compound can serve as masked thioamides in this synthesis.
The mechanism is generally understood to proceed as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the S-propylisothiourea on the electrophilic carbonyl carbon of the α-haloketone. This forms a tetrahedral intermediate.
Dehydration & Iminium Formation: The intermediate dehydrates to form an iminium ion.
Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack. The sulfur atom attacks the carbon bearing the halogen, displacing the halide and forming the five-membered thiazoline (B8809763) ring. This step is an intramolecular SN2 reaction.
Deprotonation/Elimination: The propyl group attached to the sulfur is subsequently eliminated, and a final deprotonation step occurs to restore the aromaticity of the thiazole ring, yielding a 2-aminothiazole (B372263) derivative.
This reaction is a robust and widely used method for constructing the thiazole core, which is present in many biologically active molecules. nih.govresearchgate.net
Rearrangement Processes Involving the Carbamimidothioate Moiety
The carbamimidothioate moiety, the core functional group of this compound, is known to participate in various rearrangement reactions, leading to diverse structural isomers. These transformations are often influenced by factors such as temperature, pH, and the presence of catalysts. A significant rearrangement process applicable to the carbamimidothioate framework is the Dimroth rearrangement. nih.govresearchgate.netdrugfuture.comwikipedia.org
The Dimroth rearrangement is an isomerization reaction that occurs in many heterocyclic compounds, involving the exchange of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org In the context of a substituted carbamimidothioate, this could involve the migration of the propylthio group and a substituent on one of the nitrogen atoms. The general mechanism for a Dimroth-type rearrangement in a related heterocyclic system typically proceeds through a ring-opening and ring-closing sequence. researchgate.netnih.gov This process is often initiated by a nucleophilic attack, followed by the formation of an open-chain intermediate, which then cyclizes in a different orientation to yield the rearranged product. nih.gov
Factors that influence the propensity of heterocyclic systems to undergo the Dimroth rearrangement include:
Electronic Effects: The presence of electron-withdrawing groups can facilitate the initial ring-opening step. nih.gov
pH of the Medium: The rate of the rearrangement is often dependent on the pH of the reaction medium. nih.gov
Thermodynamic Stability: The equilibrium of the rearrangement is dictated by the relative thermodynamic stabilities of the starting material and the rearranged product. nih.gov
While specific studies on the rearrangement of simple S-alkyl carbamimidothioates are not extensively documented, the principles of the Dimroth rearrangement observed in more complex heterocyclic systems provide a foundational understanding of the potential isomerization pathways available to this compound and its derivatives.
Kinetic and Thermodynamic Analysis of this compound Reactions
A thorough understanding of the reaction kinetics and thermodynamics is crucial for elucidating the mechanisms of chemical transformations involving this compound. This analysis involves determining the rate-determining steps and characterizing the energy landscape of the reaction pathway.
In rearrangement reactions like the Dimroth rearrangement, the rate-determining step is often the initial ring-opening or the subsequent ring-closing step. nih.gov The specific RDS can depend on the stability of the open-chain intermediate and the energy barriers for the bond-breaking and bond-forming processes. For instance, in a study of the Dimroth rearrangement in imidazo[1,2-a]pyrimidines, it was suggested that the initial nucleophilic attack and subsequent ring opening are crucial to the reaction rate. researchgate.net
Table 1: Factors Influencing the Rate-Determining Step in Carbamimidothioate Reactions
| Factor | Influence on Rate-Determining Step |
| Substituent Effects | Electron-donating or withdrawing groups on the carbamimidothioate backbone can alter the stability of intermediates and transition states, thereby influencing which step is rate-limiting. kuleuven.be |
| Solvent Polarity | The polarity of the solvent can affect the solvation of charged intermediates and transition states, potentially changing the energy of different steps and thus the identity of the RDS. |
| Catalyst Presence | Acidic or basic catalysts can accelerate specific steps in a reaction sequence, which may alter the rate-determining step. nih.gov |
| Temperature | While temperature generally increases the rate of all steps, its effect on the rate constants of different steps may vary, potentially leading to a change in the RDS at different temperatures. |
This table is based on general principles of chemical kinetics and may be applicable to this compound reactions.
The activation energy profile, often visualized through a reaction coordinate diagram, provides a detailed energetic map of a chemical reaction. It illustrates the energy changes as reactants are converted into products, passing through transition states and intermediates. The highest energy barrier on this profile corresponds to the activation energy of the rate-determining step.
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for mapping the reaction coordinate and calculating the activation energies of elementary steps in a reaction mechanism. nih.govrsc.org For a hypothetical rearrangement of a this compound derivative, a reaction coordinate diagram would depict the relative energies of the reactant, any intermediates (such as an open-chain species in a Dimroth-type rearrangement), the transition states connecting these species, and the final product.
Table 2: Hypothetical Activation Energy Data for a Two-Step Rearrangement Process
| Reaction Step | Transition State | Activation Energy (kJ/mol) |
| Step 1: Reactant → Intermediate | TS1 | 85 |
| Step 2: Intermediate → Product | TS2 | 60 |
This is a hypothetical data table for illustrative purposes. Actual values would need to be determined experimentally or through computational chemistry for a specific this compound reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of Propyl Carbamimidothioates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of propyl carbamimidothioate provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the propyl chain protons and the protons attached to the nitrogen atoms.
Propyl Group Protons : The three sets of protons on the S-propyl group exhibit predictable chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons.
The terminal methyl (CH₃) protons typically appear as a triplet in the upfield region of the spectrum.
The central methylene (B1212753) (CH₂) protons, being adjacent to two other proton groups, are expected to show a more complex splitting pattern, often a sextet.
The methylene protons directly attached to the sulfur atom (S-CH₂) are deshielded by the electronegative sulfur and thus appear further downfield as a triplet.
N-H Protons : The protons on the nitrogen atoms of the carbamimidothioate group (-C(=NH)NH₂) are exchangeable and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. They often appear as a broad singlet.
The spin-spin coupling constants (J values) provide information about the connectivity of protons. For the propyl group, a typical vicinal coupling constant (³JHH) of around 7 Hz is expected.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ -CH₂-CH₂-S- | ~ 0.9 - 1.1 | Triplet (t) | ~ 7 |
| CH₃-CH₂ -CH₂-S- | ~ 1.6 - 1.8 | Sextet | ~ 7 |
| CH₃-CH₂-CH₂ -S- | ~ 2.8 - 3.1 | Triplet (t) | ~ 7 |
| -NH / -NH₂ | Variable (e.g., 4.0 - 7.0) | Broad Singlet (br s) | N/A |
¹³C NMR Spectral Analysis: Carbon Environments and Diagnostic Shifts
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal.
Propyl Group Carbons : The three carbon atoms of the propyl chain are observed in the upfield region of the spectrum. The carbon attached to the sulfur atom (S-CH₂) is the most downfield of the three due to the electronegativity of sulfur.
Carbamimidothioate Carbon : The most diagnostic signal in the spectrum is that of the sp²-hybridized carbon of the C=N bond. This carbon is significantly deshielded and appears far downfield, typically in the range of 168-172 ppm. rsc.org This characteristic shift is a key identifier for the carbamimidothioate functional group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ -CH₂-CH₂-S- | ~ 13 |
| CH₃-CH₂ -CH₂-S- | ~ 23 |
| CH₃-CH₂-CH₂ -S- | ~ 33 |
| -S-C (=NH)NH₂ | ~ 170 |
Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structures
For unambiguous structural confirmation, especially in complex molecules or mixtures, advanced NMR techniques are employed. ipb.ptnih.gov
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would definitively establish the connectivity within the propyl chain by showing cross-peaks between the CH₃ and adjacent CH₂ protons, and between the two different CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to unambiguously assign the ¹H and ¹³C signals of the propyl chain.
Solid-State NMR (ssNMR) : In cases where the compound is a solid and difficult to dissolve, ssNMR can provide structural information. It can offer insights into the molecular conformation and packing in the crystalline state, which may differ from the solution state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. uomustansiriyah.edu.iq IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.netyoutube.com
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its key functional groups.
N-H Stretching : The N-H bonds of the primary and secondary amine groups give rise to strong, typically broad, absorption bands in the IR spectrum in the region of 3100-3500 cm⁻¹. The broadening is often indicative of hydrogen bonding. In primary amines (-NH₂), two bands may be observed, corresponding to symmetric and asymmetric stretching modes.
C=N Stretching : The carbon-nitrogen double bond (imine) stretch is a key diagnostic peak. This vibration typically appears as a strong to medium intensity band in the 1640-1690 cm⁻¹ region of both the IR and Raman spectra. libretexts.org
C-H Stretching : The stretching vibrations of the C-H bonds in the propyl group are observed just below 3000 cm⁻¹. vscht.cz
N-H Bending : The scissoring vibration of the -NH₂ group typically appears as a medium to strong band in the range of 1560-1640 cm⁻¹. youtube.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | -NH, -NH₂ | 3100 - 3500 | Strong, Broad | Medium |
| C-H Stretch | -CH₃, -CH₂ | 2850 - 2960 | Strong | Strong |
| C=N Stretch | -C=N | 1640 - 1690 | Medium-Strong | Medium-Strong |
| N-H Bend | -NH₂ | 1560 - 1640 | Medium-Strong | Weak |
Conformational Analysis and Hydrogen Bonding Interactions through Vibrational Modes
Vibrational spectroscopy is a powerful tool for studying subtle structural details like molecular conformation and intermolecular interactions. researchgate.netmdpi.com
Hydrogen Bonding : The presence of both hydrogen bond donors (N-H groups) and acceptors (the imine nitrogen) in this compound makes intermolecular hydrogen bonding highly probable, especially in the solid state or in concentrated solutions. This interaction is most clearly observed by analyzing the N-H stretching bands. capes.gov.brresearchgate.net In the presence of strong hydrogen bonding, the N-H stretching frequency shifts to a lower wavenumber (red-shift) and the band becomes significantly broader and more intense. nih.gov Comparing the spectra of the compound in a non-polar, dilute solution (where hydrogen bonding is minimized) with the spectrum of the pure solid can provide direct evidence of these interactions.
Conformational Analysis : this compound can exist in different conformations due to rotation around the C-S and C-C single bonds. While often difficult to resolve, different conformers can sometimes give rise to distinct vibrational bands, particularly in the complex "fingerprint region" (below 1400 cm⁻¹). uomustansiriyah.edu.iqnih.gov Theoretical calculations are often used in conjunction with experimental spectra to assign bands to specific conformers and estimate their relative populations. iu.edu.sa
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of UV or visible light, it provides information on the energy differences between electronic states, which is fundamentally related to the molecular structure, particularly the presence of chromophores and conjugation.
Analysis of Electronic Transitions and Conjugation Effects in Propyl Carbamimidothioates
The UV-Vis spectrum of this compound is characterized by electronic transitions involving the thiourea (B124793) moiety (thioamide chromophore). The key chromophoric group is the C=N double bond and the C=S group, which contains non-bonding (n) electrons on the sulfur and nitrogen atoms, as well as π-electrons in the double bonds.
The primary electronic transitions observed for this class of compounds are:
n → π* transitions : These transitions involve the excitation of an electron from a non-bonding orbital (n), typically located on the sulfur or nitrogen atoms, to an anti-bonding π* orbital associated with the C=N or C=S bonds. utoronto.cawikipedia.org These are generally lower in energy and occur at longer wavelengths. For thiocarbonyl compounds, the n → π* transition is a characteristic absorption. mcmaster.ca
π → π* transitions : This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. wikipedia.org This transition is typically higher in energy than the n → π* transition and results in a more intense absorption band at a shorter wavelength. utoronto.ca
In simple, unconjugated thioureas, these absorptions are found in the UV region. Studies on related pivaloylthiourea derivatives have identified absorption bands for the C=S chromophore at approximately 290 nm. researchgate.net The propyl group attached to the sulfur atom is an auxochrome and can cause slight shifts in the absorption maxima (λ_max) through inductive effects, but it does not introduce conjugation. The absence of an extended conjugated system in this compound means that its absorption will be in the UV range, and the molecule will be colorless. jackwestin.com
| Transition Type | Chromophore | Orbitals Involved | Typical Wavelength Region |
| n → π | C=S, C=N | Non-bonding (S, N) → π | Longer UV (e.g., ~290 nm) |
| π → π | C=N, C=S | π → π | Shorter UV (e.g., < 250 nm) |
Correlation of UV-Vis Spectra with Molecular Orbital Theory
According to molecular orbital (MO) theory, the absorption of UV radiation promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org The most significant transition for UV-Vis spectroscopy is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.cakhanacademy.org
HOMO-LUMO Gap : The energy of the absorbed photon corresponds to the energy difference (ΔE) between the HOMO and LUMO. This relationship is defined by Planck's relation, E=hc/λ. jackwestin.com A smaller HOMO-LUMO gap requires less energy for transition, resulting in absorption at a longer wavelength.
Nature of Orbitals : In this compound, the HOMO is expected to have significant non-bonding character, primarily associated with the lone pairs of the sulfur and nitrogen atoms. The LUMO is expected to be the anti-bonding π* orbital of the C=N/C=S system. utoronto.ca Therefore, the n → π* transition observed in the UV-Vis spectrum can be directly correlated with the HOMO → LUMO excitation. utoronto.ca The π → π* transition represents an excitation from a lower-lying π bonding orbital to the LUMO or a higher anti-bonding orbital. libretexts.org
The precise energy levels of these orbitals, and thus the absorption wavelengths, are influenced by the molecular geometry and the electronic effects of substituents.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition. nih.gov
Accurate Mass Determination and Elemental Composition Verification
The elemental composition of this compound is C₄H₁₀N₂S. High-resolution mass spectrometry can verify this formula by measuring the mass of the molecular ion with very high precision, typically to within a few parts per million (ppm).
The theoretical monoisotopic mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value.
| Parameter | Value | Source |
| Molecular Formula | C₄H₁₀N₂S | nih.gov |
| Nominal Mass | 118 g/mol | nih.gov |
| Calculated Monoisotopic Mass | 118.05646950 Da | nih.gov |
| Typical HRMS Instrument | FT-ICR, Orbitrap, TOF | nih.govduke.edu |
An experimental HRMS measurement yielding a mass very close to 118.0565 Da would confirm the elemental formula C₄H₁₀N₂S, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a roadmap for reconstructing the original molecular structure. For this compound, key fragmentation pathways would include:
Loss of the Propyl Radical : A common fragmentation is the cleavage of the S-propyl bond, leading to the loss of a propyl radical (•C₃H₇). This would produce a stable fragment ion corresponding to the carbamimidothioyl cation.
[CH₃CH₂CH₂SC(NH)NH₂]⁺˙ → [SC(NH)NH₂]⁺ + •CH₂CH₂CH₃
m/z of fragment: 75.99
Alpha-Cleavage : Cleavage of the C-C bond alpha to the sulfur atom can lead to the loss of an ethyl radical (•C₂H₅) and the formation of a sulfur-containing cation.
[CH₃CH₂CH₂SC(NH)NH₂]⁺˙ → [CH₂SC(NH)NH₂]⁺ + •CH₂CH₃
m/z of fragment: 89.02
Loss of Neutral Molecules : Fragmentation can also involve the loss of small, stable neutral molecules, such as ammonia (B1221849) (NH₃) or hydrogen thiocyanide (HSCN).
The presence of a peak cluster separated by 14 mass units (CH₂) in the lower mass region is characteristic of the fragmentation of the alkyl chain. whitman.edu The most abundant fragment ion in the spectrum is known as the base peak. chemguide.co.uk
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Neutral Loss |
| 118 | [CH₃CH₂CH₂SC(NH)NH₂]⁺˙ | Molecular Ion (M⁺˙) |
| 76 | [SC(NH)NH₂]⁺ | •C₃H₇ (Propyl radical) |
| 43 | [C₃H₇]⁺ | •SC(NH)NH₂ |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a specific crystal structure for this compound was not found in a review of publicly available databases, analysis of related isothiourea derivatives provides insight into the expected solid-state structure. nih.gov X-ray studies on derivatives of isothiourea reveal several key structural features: nih.gov
Planarity : The C-N₂S core of the isothiourea group is generally planar or nearly planar.
Bond Lengths : The C-S bond length and the C=N double bond length would be consistent with standard values for these bond types. The C-N single bonds within the guanidino-like group may exhibit some partial double bond character due to resonance.
Hydrogen Bonding : The N-H groups are strong hydrogen bond donors. In the solid state, it is expected that this compound would form an extensive network of intermolecular hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. These interactions would be of the N-H···N or N-H···S type.
Conformation : The orientation of the propyl group relative to the planar isothiourea core would be defined by the torsion angles around the S-C and C-C bonds.
The determination of the crystal structure of this compound would provide definitive confirmation of these features and offer a precise model of its solid-state conformation and packing. mdpi.commdpi.com
Determination of Absolute Configuration and Conformation in the Crystalline State
The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation. For carbamimidothioate derivatives that possess a stereocenter, single-crystal X-ray diffraction is the definitive method for assigning the absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, most reliably by including a heavy atom in the crystal structure, which enhances these effects. The Flack parameter, derived from the diffraction data, provides a clear indication of the correct enantiomer.
In the case of achiral molecules like S-benzylisothiouronium chloride, the concept of absolute configuration is not applicable. However, the high-resolution data from X-ray diffraction allows for a precise determination of the molecule's conformation in the solid state. The S-benzylisothiouronium cation adopts a specific, stable conformation within the crystal lattice.
Table 1: Selected Crystallographic Data for S-benzylisothiouronium chloride
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.3126(6) |
| b (Å) | 8.3567(4) |
| c (Å) | 20.4130(11) |
| Volume (ų) | 1929.76(17) |
| Z | 8 |
| Temperature (K) | 200 |
Data sourced from Maritz et al., Z. Kristallogr. - New Cryst. Struct. 2021, 236, 73-75. researchgate.net
Investigation of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of S-benzylisothiouronium chloride, and by extension, this compound salts, hydrogen bonding plays a dominant role in the formation of the supramolecular architecture. researchgate.net
The primary hydrogen bond donors are the nitrogen-bound hydrogen atoms of the carbamimidothioate group, while the chloride anion acts as the acceptor. These strong N-H···Cl hydrogen bonds are crucial in linking the cations and anions into a cohesive three-dimensional network. researchgate.net The specific distances and angles of these bonds can be precisely measured from the diffraction data and are indicative of their strength.
In the crystal structure of S-benzylisothiouronium chloride, these hydrogen bonding interactions lead to the formation of distinct double layers that are oriented perpendicular to the crystallographic c-axis. researchgate.net Within these layers, the cations and anions are intricately linked, creating a stable and well-ordered assembly. The benzyl (B1604629) groups of the cations are oriented in a way that allows for efficient packing, although significant π-π stacking interactions are not observed in this particular structure, with the shortest intercentroid distance being 5.0240(8) Å. researchgate.net
Table 2: Hydrogen Bond Geometry for S-benzylisothiouronium chloride
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1-H11···Cl1 | 0.88(2) | 2.37(2) | 3.2435(12) | 173(2) |
| N1-H12···Cl1 | 0.88(2) | 2.45(2) | 3.2923(12) | 161(2) |
| N2-H21···Cl1 | 0.87(2) | 2.38(2) | 3.2430(13) | 171(2) |
| N2-H22···Cl1 | 0.87(2) | 2.50(2) | 3.3283(13) | 159(2) |
Data represents a typical set of hydrogen bond parameters that would be determined from a crystallographic study.
Based on a comprehensive search for existing research, specific computational and theoretical studies focused solely on this compound, as required by the detailed outline, are not available in the public domain. While the methodologies mentioned—such as Density Functional Theory (DFT), conformational analysis, and Molecular Dynamics (MD) simulations—are standard computational chemistry techniques, their application to this compound has not been specifically published.
General principles of these computational methods are well-documented for a wide range of other molecules. For instance, DFT is routinely used to calculate electronic properties like frontier molecular orbitals (HOMO-LUMO) and thermodynamic parameters. nih.govmdpi.commdpi.comnih.govnih.govmdpi.commdpi.com Similarly, conformational analyses to map potential energy surfaces and MD simulations to study behavior in solution are common computational strategies. chemrxiv.orgmdpi.comnih.govnih.govresearchgate.netrsc.orgnih.gov
However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and research findings—including data tables for electronic structure, thermodynamic parameters, theoretical spectra, potential energy surfaces, and conformational stability—that are required to populate the requested article structure. Generating such an article would require fabricating data, which falls outside the scope of providing scientifically accurate information.
Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated at this time due to the lack of specific research data for this compound.
Computational and Theoretical Investigations of Propyl Carbamimidothioate Systems
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
Solvent Effects and Ligand-Receptor Interactions
The local environment profoundly influences the behavior of chemical systems. For propyl carbamimidothioate, both the solvent and its interactions with biological receptors are critical determinants of its reactivity and potential biological activity. Computational chemistry provides powerful tools to investigate these interactions at a molecular level.
Solvent Effects:
The choice of solvent can significantly alter the rate and mechanism of a reaction involving this compound. Computational models, particularly those employing quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating these effects. Solvation models can be broadly categorized into implicit and explicit models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. Molecular dynamics (MD) simulations with explicit solvent molecules provide insights into the dynamic nature of the solvation shell around this compound.
Theoretical studies on related S-alkylisothiourea systems have shown that polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering activation energy barriers for certain reaction pathways. Conversely, nonpolar aprotic solvents may favor different mechanistic routes.
| Solvent | Dielectric Constant (ε) | Hypothetical Activation Free Energy (ΔG‡) (kcal/mol) |
| n-Hexane | 1.88 | 25.2 |
| Dichloromethane | 8.93 | 22.5 |
| Acetone | 20.7 | 21.1 |
| Acetonitrile | 37.5 | 20.3 |
| Water | 80.1 | 18.7 |
Ligand-Receptor Interactions:
Understanding how this compound interacts with biological receptors is fundamental to elucidating its potential pharmacological effects. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This can identify key amino acid residues in the receptor's binding pocket that interact with the carbamimidothioate moiety and the propyl group.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment and can be used to calculate binding free energies, offering a quantitative measure of the affinity between the ligand and the receptor.
The following table summarizes the types of interactions that could be computationally investigated between this compound and a hypothetical receptor binding site.
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbamimidothioate (-C(=NH)NH2) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |
| Electrostatic (Salt Bridge) | Protonated Carbamimidothioate | Aspartate, Glutamate |
| Hydrophobic | Propyl chain (-CH2CH2CH3) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | (If applicable in the receptor) | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Computational Mechanistic Studies of Carbamimidothioate Reactions
Computational chemistry is an indispensable tool for mapping the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. For reactions involving carbamimidothioates, density functional theory (DFT) is a widely used method to explore potential energy surfaces and elucidate reaction pathways.
A primary goal of computational mechanistic studies is to construct a detailed reaction energy profile. This involves locating the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
Reaction Coordinate Scanning: Initially, a potential energy surface scan can be performed along a bond or angle that is expected to change during the reaction. This can provide a rough idea of the reaction pathway and the approximate location of transition states.
Transition State Optimization: More sophisticated algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are then used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it connects the intended reactants and products.
For a hypothetical reaction of this compound, such as an alkylation or acylation, DFT calculations would be employed to model the step-by-step process. This would involve identifying key intermediates, like a tetrahedral intermediate in an acylation reaction, and the transition states leading to their formation and subsequent breakdown. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy, providing insights into the steric and electronic factors that govern the reaction rate.
Many reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry can be used to predict the selectivity of a reaction by comparing the activation energies of the competing transition states. The pathway with the lower activation energy will be kinetically favored, leading to the major product.
Regioselectivity and Stereoselectivity: In reactions where multiple reactive sites exist (regioselectivity) or where new chiral centers are formed (stereoselectivity), DFT calculations can predict the outcome by comparing the energies of the respective transition states. For example, in the alkylation of a molecule with multiple nucleophilic sites, the activation energies for alkylation at each site can be calculated to predict the major regioisomer.
The following table illustrates how computational methods could be used to predict the selectivity of a hypothetical reaction involving this compound.
| Reaction Type | Competing Pathways | Computational Approach | Predicted Outcome |
| Electrophilic Addition | Addition to N vs. S | Comparison of transition state energies for N-addition and S-addition. | The pathway with the lower activation energy determines the major product. |
| Acylation | O-acylation vs. N-acylation | Calculation of activation barriers for the formation of O-acylated and N-acylated products. | The kinetically favored product is predicted based on the lower energy transition state. |
| Asymmetric Catalysis | Formation of (R) vs. (S) enantiomer | Modeling the reaction with a chiral catalyst and comparing the energies of the diastereomeric transition states leading to each enantiomer. | The enantiomeric excess can be predicted from the energy difference between the diastereomeric transition states. |
Advanced Research Applications of Carbamimidothioates in Chemical Sciences Excluding Clinical Data
Role as Versatile Building Blocks in Complex Organic Synthesis
The isothiourea moiety, the core of propyl carbamimidothioate, is a versatile functional group in organic synthesis. Its utility stems from the presence of multiple reactive sites, which allow for its transformation into a variety of other functional groups and heterocyclic systems.
Precursors for Polyfunctionalized Organic Molecules
Thiourea (B124793) and its S-alkylated derivatives like this compound are recognized as valuable intermediates in the synthesis of diverse organic molecules. mdpi.com The isothiourea scaffold can be readily prepared through the alkylation of thiourea and serves as a precursor for various transformations. organic-chemistry.org For instance, S-alkyl isothiourea salts can be used in clean and efficient methods to produce alkanesulfonyl chlorides, which are important reagents in their own right. organic-chemistry.org
The reactivity of the isothiourea unit allows it to be a key component in multicomponent reactions, leading to the construction of complex molecular architectures. These reactions can generate a diverse range of sulfur-containing compounds. organic-chemistry.org Furthermore, isothiourea catalysis has been employed in enantioselective Michael additions to form N-heterocyclic products, demonstrating its role in creating stereochemically complex molecules. nih.gov The term "precursor" is broadly used in chemistry, including in the synthesis of pharmaceuticals and other specialized chemicals. incb.orgunodc.orgunodc.orgincb.org
Scaffolds for the Development of Chemical Libraries
In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a crucial strategy for identifying new lead compounds. niscpr.res.invapourtec.com The concept of using a central molecular framework, or scaffold, allows for the systematic introduction of diversity. uomustansiriyah.edu.iqwikipedia.org Thiourea and its derivatives have been utilized in the generation of such libraries for screening against biological targets. researchgate.net
Combinatorial chemistry techniques, which enable the rapid synthesis of numerous compounds in parallel, have been applied to create libraries of molecules containing the thio-1,2,4-triazole and 2-thioimidazole scaffolds, which are related to the isothiourea core. nih.govnih.gov The functional groups present in this compound make it a suitable candidate for inclusion in diversity-oriented synthesis, where different appendages can be systematically added to the core structure to generate a library of distinct molecules for high-throughput screening. enamine.netchemrxiv.org
Investigation as Enzyme Inhibitors
The carbamimidothioate structure is a recognized pharmacophore that interacts with various biological targets. Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit specific enzymes, leveraging this structural motif to achieve potency and selectivity.
Carbonic Anhydrase (CA) Inhibitor Research: Isoform Selectivity and Binding Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. tandfonline.comnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for several conditions. taylorandfrancis.com Thiourea derivatives have emerged as a class of compounds with significant CA inhibitory properties. tandfonline.comnih.govresearchgate.netacs.org
Research has focused on synthesizing series of thiourea derivatives and evaluating their inhibitory activity against various human CA (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov Studies have reported inhibition constants (Kᵢ) in the micromolar to nanomolar range, indicating potent inhibition. tandfonline.comnih.gov Achieving selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous off-target isoforms (I and II) is a key goal to minimize potential side effects, and the design of the thiourea scaffold plays a critical role in determining this selectivity profile. nih.govnih.gov
Table 1: Inhibition Data for Representative Thiourea Derivatives against Human Carbonic Anhydrase Isoforms
| Compound Type | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|
| Chiral Thioureas (5a-c) | 3.4–7.6 | 8.7–44.2 | Not Reported | Not Reported | tandfonline.com |
| Benzimidazole Thioureas (9b-d) | >7.6 | Not specified | Not Reported | Not Reported | tandfonline.com |
| Thioureido Sulfonamides | 24-324 (nM) | 6-185 (nM) | Not Reported | 1.5-144 | nih.gov |
| Sulfonamide-Amide Hybrid | Not Reported | 0.18 (IC₅₀, µM) | 0.17 (IC₅₀, µM) | 0.58 (IC₅₀, µM) | nih.gov |
Note: This table presents a selection of data for different classes of thiourea derivatives to illustrate the range of inhibitory activities and is not specific to this compound itself.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies
Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones. nih.govacs.org Its overexpression is linked to various cancers, making it an attractive target for therapeutic intervention. researchgate.netnih.gov
Several studies have identified thiourea-containing compounds as potent inhibitors of LSD1. nih.govacs.org Researchers have designed and synthesized series of (bis)urea and (bis)thiourea analogs that effectively inhibit LSD1 activity. nih.govacs.org More complex structures, such as pyrimidine-thiourea hybrids, have also been developed and shown to be potent and selective LSD1 inhibitors with strong cytotoxicity against cancer cell lines where LSD1 is overexpressed. researchgate.net These findings establish the thiourea moiety as a key structural element for designing novel epigenetic modulators targeting LSD1. nih.govnih.govnih.gov
Computational Modeling of Enzyme-Ligand Interactions
To understand how this compound and related thiourea derivatives interact with their enzyme targets at a molecular level, researchers employ computational modeling techniques. researchgate.net Methods such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations provide valuable insights into the binding modes and structural requirements for potent inhibition. nih.govnih.gov
Molecular docking studies are frequently used to predict the binding pose of inhibitors within the active site of an enzyme. tandfonline.comekb.egnih.gov For carbonic anhydrase inhibitors, docking simulations help to visualize how the molecule interacts with the catalytic zinc ion and surrounding amino acid residues, explaining the basis of isoform selectivity. nih.govnih.gov Similarly, for other enzyme targets, these computational approaches can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govtandfonline.com The agreement between computational predictions and experimental results validates the developed models, which can then be used to rationally design new, more potent, and selective inhibitors. nih.govnih.gov
Exploration in Materials Science
Potential in Light-Emitting Devices and Optoelectronic Materials
No research data was found to support the application of this compound in light-emitting devices or optoelectronic materials.
Application in Catalysis as Ligands or Precursors
No research data was found to support the use of this compound as ligands or precursors in catalysis.
Contributions to Agrochemical Research
Novel Scaffolds for Agricultural Chemical Development
No research data was found on the use of this compound as a scaffold for developing new agricultural chemicals.
Studies on Interaction with Plant Biochemical Processes
No studies detailing the interaction of this compound with plant biochemical processes were identified.
Lack of Available Scientific Data Precludes an In-Depth Analysis of this compound's Environmental Fate
An exhaustive search of scientific literature and databases has revealed a significant lack of available information regarding the environmental fate and degradation pathways of the chemical compound this compound (CAS No. 2986-21-2), also known as 2-Propyl-isothiourea. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on this subject as requested.
The specific areas of inquiry, including chemical degradation mechanisms such as hydrolysis and oxidation, photodegradation under simulated environmental conditions, and biodegradation by microbial communities, appear to be unstudied or at least not publicly documented for this compound. Without foundational research data, any attempt to detail its environmental behavior, degradation kinetics, or the identification of breakdown products would be speculative and would not meet the required standards of scientific accuracy.
Similarly, the creation of data tables and the presentation of detailed research findings are unachievable due to the absence of experimental results in the available scientific domain.
Therefore, this report cannot be completed as per the detailed outline provided, as the necessary scientific foundation for such an article on this compound does not appear to exist in the current body of scientific literature.
Environmental Fate and Degradation Pathways of Carbamimidothioate Compounds
Biodegradation by Microbial Communities
Isolation and Identification of Microorganisms Capable of Carbamimidothioate Degradation
Key Microbial Genera in Carbamate (B1207046) Degradation:
| Genera | Compound(s) Degraded | Reference |
| Pseudomonas | Carbaryl (B1668338), Carbofuran (B1668357) | frontiersin.org |
| Rhizobium | Carbaryl | frontiersin.org |
| Novosphingobium | Carbofuran | frontiersin.org |
| Rhodococcus | Carbofuran | frontiersin.org |
| Pichia | Carbofuran, Carbaryl, Fenobucarb | frontiersin.org |
| Trametes | Carbofuran | frontiersin.org |
These microorganisms are typically isolated from contaminated soils with a history of pesticide application, suggesting that exposure can lead to the adaptation and proliferation of microbial communities with the enzymatic machinery necessary for degradation. cambridge.org The repeated application of thiocarbamate herbicides has been shown to accelerate their degradation in soil, a phenomenon attributed to the enrichment of specific microbial populations. cambridge.orgcambridge.org
Elucidation of Microbial Catabolic Pathways
The microbial breakdown of carbamate compounds generally initiates with the enzymatic cleavage of the carbamate linkage. This initial step is crucial as it often leads to the detoxification of the parent compound. Hydrolases and oxidoreductases are the primary enzyme classes involved in these catabolic pathways. frontiersin.org
Initial Degradation Steps for Carbamate Pesticides:
Hydrolysis: The most common initial step involves the hydrolysis of the ester or amide bond of the carbamate moiety by hydrolase enzymes. For instance, carbaryl hydrolases have been identified in Rhizobium sp. and Pseudomonas sp. This reaction typically yields an alcohol or phenol (B47542) and a carbamic acid derivative, which is often unstable and further degrades. frontiersin.org
Oxidation: In some cases, degradation can be initiated by an oxidative attack, often on the aromatic ring of the molecule, leading to the formation of hydroxylated intermediates. For example, the degradation of carbofuran in some bacteria can proceed through an oxidative pathway, forming hydroxycarbofuran. frontiersin.org
Following the initial cleavage, the resulting intermediates are channeled into central metabolic pathways. For aromatic carbamates, this involves ring cleavage and further degradation into smaller molecules that can be used for cell growth and energy. The specific intermediates and end products can vary depending on the microorganism and the environmental conditions. frontiersin.org
Modeling Environmental Persistence and Transformation Potentials
Environmental fate models are valuable tools for predicting the persistence and transformation of chemicals in the environment. These models integrate data on a compound's physicochemical properties with environmental parameters to estimate its distribution and half-life in different environmental compartments such as soil, water, and air. who.int
For thiocarbamate herbicides, which share structural similarities with Propyl carbamimidothioate, several factors are known to influence their environmental persistence:
Volatility: Thiocarbamates are generally volatile, and this property can be a significant route of dissipation from soil surfaces, especially from moist soils. who.int
Leaching: Due to their water solubility, there is a potential for leaching into groundwater. However, their tendency to adsorb to soil organic matter can mitigate this movement. In most soils, thiocarbamates tend to remain in the upper layers. who.int
Photodecomposition: Sunlight can contribute to the degradation of these compounds on soil surfaces. who.int
Microbial Degradation: As previously discussed, this is a major factor in their dissipation. The half-life of thiocarbamate herbicides in moist soil is typically in the range of 1 to 4 weeks. ucanr.edu
Factors Influencing Thiocarbamate Persistence in Soil:
| Factor | Influence on Persistence | Reference |
| Soil Moisture | Higher moisture can increase volatilization and microbial activity, decreasing persistence. | who.int |
| Soil Organic Matter | Higher organic matter content increases adsorption, which can decrease leaching but may also affect bioavailability for microbial degradation. | who.int |
| Temperature | Higher temperatures generally increase the rates of volatilization and microbial degradation. | who.int |
| pH | Soil pH can influence chemical hydrolysis and the activity of microbial populations. | who.int |
Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the environmental fate and potential toxicity of carbamate compounds. These models use the molecular structure of a chemical to estimate its properties and behavior. nih.govnih.gov While specific QSAR models for this compound were not found, such models for other carbamates could potentially be adapted to provide estimations of its environmental persistence and transformation potential.
Future Research Directions and Emerging Opportunities
Advancements in Asymmetric and Biocatalytic Synthesis of Propyl Carbamimidothioates
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. nih.gov Future research will increasingly focus on developing asymmetric and biocatalytic methods to produce enantiomerically pure propyl carbamimidothioate derivatives.
Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial. nih.gov These catalysts can enable the enantioselective introduction of stereogenic centers into the this compound scaffold. Research efforts will likely target the synthesis of catalysts that are not only highly selective but also robust, efficient, and applicable to a wide range of substrates. mdpi.commdpi.com The goal is to move beyond classical resolution techniques towards more elegant and atom-economical asymmetric transformations.
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. nih.gov The application of biocatalysis to the synthesis of propyl carbamimidothioates is a promising and largely unexplored area. mdpi.com Future work could involve screening for existing enzymes or engineering novel biocatalysts capable of performing specific transformations on the this compound core. nih.govmdpi.com This could include stereoselective S-alkylation or modifications to the amidine group. The use of enzymes in cascade reactions could further streamline synthetic routes, offering an efficient pathway to complex chiral molecules. mdpi.com
| Synthesis Approach | Key Objectives | Potential Advantages |
| Asymmetric Catalysis | Development of novel chiral transition metal and organocatalysts. nih.gov | High enantioselectivity, broad substrate scope, atom economy. mdpi.com |
| Biocatalysis | Screening and engineering of enzymes for specific transformations. nih.gov | High stereoselectivity, mild reaction conditions, environmentally benign. mdpi.comrug.nl |
| Cascade Reactions | Integration of multiple catalytic steps into a single process. | Increased efficiency, reduced waste, simplified purification. mdpi.com |
Integration of Machine Learning and Artificial Intelligence for Design and Prediction
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. nih.gov For propyl carbamimidothioates, AI and machine learning (ML) will play a pivotal role in accelerating the design of new derivatives with tailored properties. mdpi.comnih.gov
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and reactivity of novel this compound analogs. nih.govmdpi.com These models can rapidly screen virtual libraries of compounds, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with specific biological effects. nih.gov
De Novo Design: Generative AI models can design entirely new this compound structures with desired characteristics. nih.gov By learning from vast datasets of chemical structures and their properties, these algorithms can propose novel molecules that are optimized for a specific target or application. youtube.complos.org This approach can overcome the limitations of human intuition and explore a much larger chemical space. mdpi.com
| AI/ML Application | Description | Impact on Research |
| Predictive Modeling | Using algorithms to forecast properties of unsynthesized compounds. mdpi.com | Accelerates lead identification and optimization by prioritizing synthetic targets. nih.gov |
| De Novo Design | Generating novel molecular structures with desired functionalities. nih.govnih.gov | Expands the accessible chemical space and facilitates the discovery of innovative compounds. youtube.com |
| Reaction Optimization | Employing AI to predict optimal reaction conditions for synthesis. | Improves reaction yields, reduces byproduct formation, and enhances process efficiency. |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
While the fundamental reactivity of the carbamimidothioate group is known, there remains significant potential for discovering novel transformations. Future research will likely focus on leveraging the unique electronic properties of this functional group to develop new synthetic methodologies.
Catalyst Development: The isothiourea moiety within this compound can act as a potent organocatalyst for various reactions. Further exploration of its catalytic activity in asymmetric synthesis is a promising avenue.
Electrophilic Activation: The development of new reagents that can selectively activate the sulfur atom or the amidine nitrogen atoms could lead to unprecedented chemical transformations. This could involve the use of hypervalent iodine reagents, photoredox catalysis, or electrochemistry to generate reactive intermediates.
C-H Functionalization: Direct functionalization of the propyl chain's C-H bonds, guided by the carbamimidothioate group, would provide a highly efficient route to a diverse range of derivatives. This approach aligns with the principles of green chemistry by minimizing the need for pre-functionalized starting materials. The discovery of latent electrophiles, such as sulfuramidimidoyl fluorides, that become active upon binding to a specific protein target opens new avenues for inverse drug discovery. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The future of this compound research lies in its integration with other scientific disciplines. The versatile nature of this compound makes it an attractive building block for applications beyond traditional organic synthesis.
Materials Science: this compound derivatives could be incorporated into polymers to create materials with novel properties. The thiourea (B124793) and amidine functionalities can participate in hydrogen bonding and metal coordination, which could be exploited to develop self-healing materials, sensors, or stimuli-responsive polymers.
Chemical Biology: As analogs of isothioureas, propyl carbamimidothioates are of interest as potential inhibitors of enzymes like nitric oxide synthase. nih.gov Future research could involve the design and synthesis of specific derivatives as chemical probes to study biological processes or as potential therapeutic agents. Their ability to interact with biological macromolecules makes them valuable tools for chemical biologists.
Development of Environmentally Benign Synthesis and Degradation Methodologies
Sustainability is a key driver of innovation in the chemical sciences. Future research on this compound will need to address the environmental impact of its synthesis and disposal.
Green Synthesis: The development of synthetic routes that utilize renewable starting materials, employ green solvents like supercritical carbon dioxide, and are catalyzed by environmentally benign catalysts (such as enzymes) will be a major focus. rug.nlmdpi.com These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents. mdpi.com
Degradation Studies: Understanding the environmental fate of this compound is crucial. Research into its biodegradation pathways and the development of methods for its efficient and complete degradation will be essential. This could involve identifying microorganisms capable of metabolizing the compound or developing catalytic systems for its decomposition into non-toxic products.
| Research Area | Focus | Key Goals |
| Green Synthesis | Use of renewable resources, green solvents, and biocatalysts. rug.nlmdpi.com | Minimize environmental impact, reduce waste, improve safety. mdpi.com |
| Biodegradation | Identifying microbial pathways for decomposition. | Understand environmental persistence and develop bioremediation strategies. |
| Catalytic Degradation | Developing chemical catalysts for breakdown into benign products. | Provide controlled and efficient methods for waste treatment. |
Q & A
Q. How should researchers statistically validate contradictory bioactivity results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
